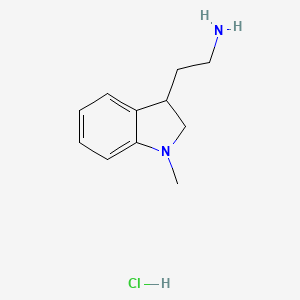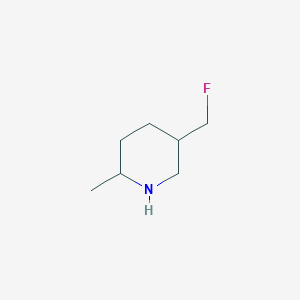
5-(Fluoromethyl)-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Fluoromethyl)-2-methylpiperidine is a fluorinated organic compound belonging to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and agrochemicals due to their biological activity and chemical stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Fluoromethyl)-2-methylpiperidine typically involves the introduction of a fluoromethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable fluoromethylating agent, such as fluoromethyl iodide, reacts with a piperidine derivative under basic conditions. The reaction can be carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis can also enhance reaction rates and selectivity, making the process more efficient. Additionally, the incorporation of fluorine atoms into organic molecules often requires specialized equipment and safety measures due to the reactivity of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
5-(Fluoromethyl)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group or other reduced forms.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce methyl-substituted piperidines.
Scientific Research Applications
5-(Fluoromethyl)-2-methylpiperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry.
Biology: The compound can be used as a probe to study the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: Fluorinated piperidines are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials with improved properties.
Mechanism of Action
The mechanism of action of 5-(Fluoromethyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. This can result in altered biological activity, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropiperidine: Another fluorinated piperidine with a fluorine atom at the 2-position.
4-Fluoropiperidine: A compound with a fluorine atom at the 4-position of the piperidine ring.
5-Fluoropiperidine: Similar to 5-(Fluoromethyl)-2-methylpiperidine but without the methyl group at the 2-position.
Uniqueness
This compound is unique due to the presence of both a fluoromethyl group and a methyl group in the piperidine ring. This dual substitution can lead to distinct chemical and biological properties compared to other fluorinated piperidines. The combination of fluorine and methyl groups can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.
Properties
Molecular Formula |
C7H14FN |
|---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
5-(fluoromethyl)-2-methylpiperidine |
InChI |
InChI=1S/C7H14FN/c1-6-2-3-7(4-8)5-9-6/h6-7,9H,2-5H2,1H3 |
InChI Key |
FKUBCGAHGRXUDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


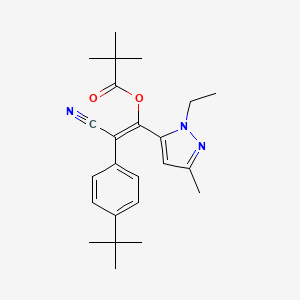
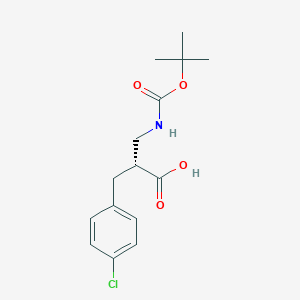
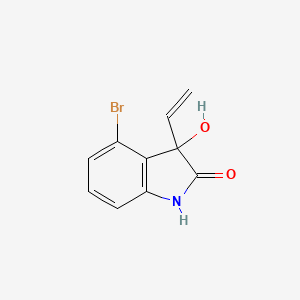
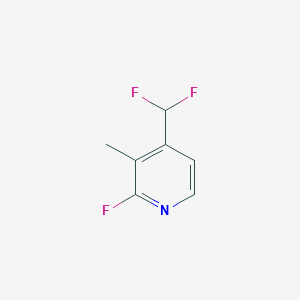
![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)
![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)
![6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)
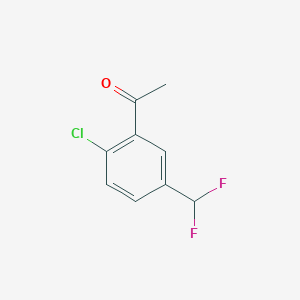
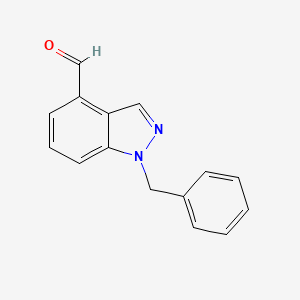
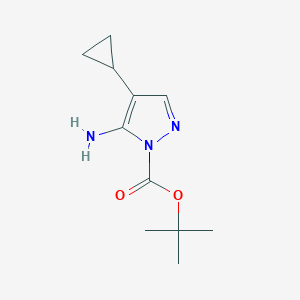
![(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12958682.png)
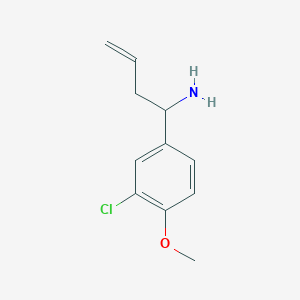
![1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12958692.png)
